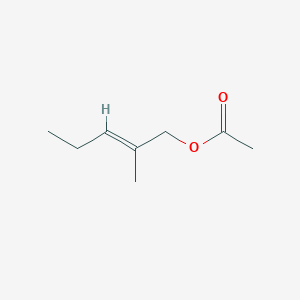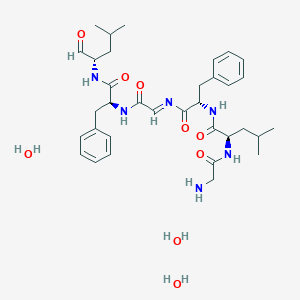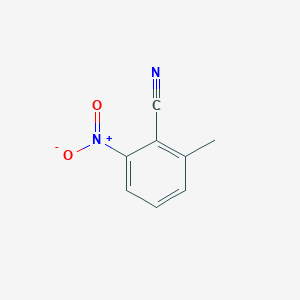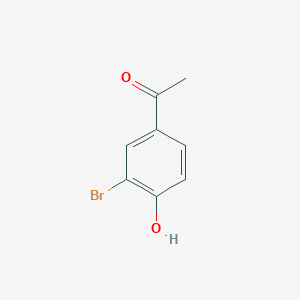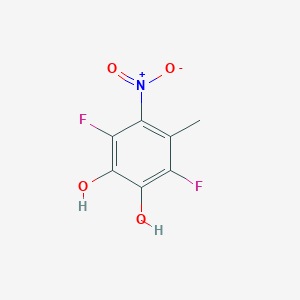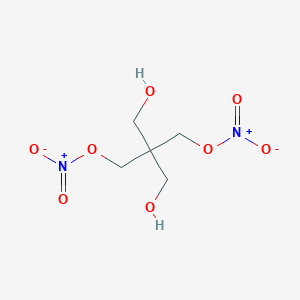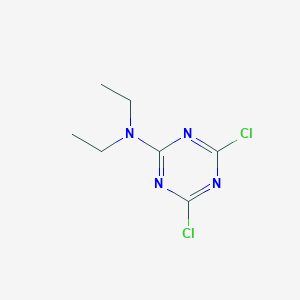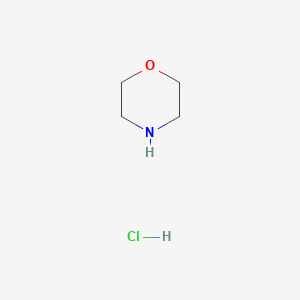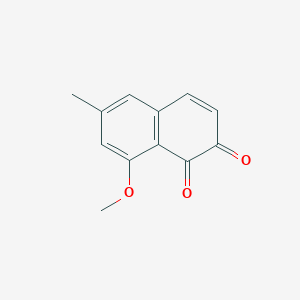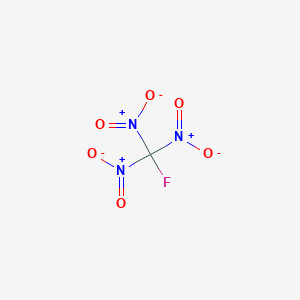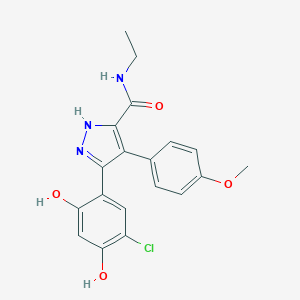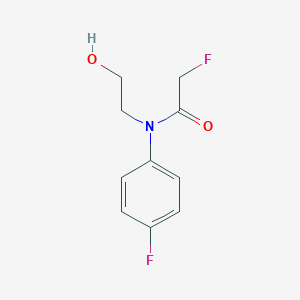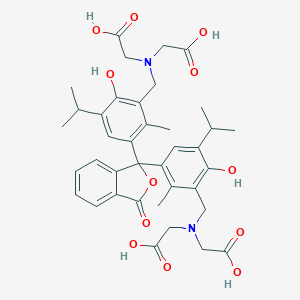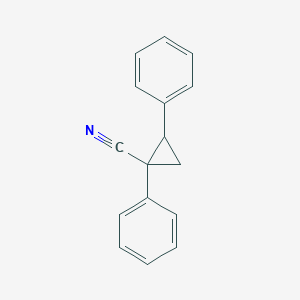
Cyclopropanecarbonitrile, 1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C17H13N. This compound is also known as Difenamizole and is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonitrile, 1,2-diphenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth.
Biochemische Und Physiologische Effekte
Cyclopropanecarbonitrile, 1,2-diphenyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which makes it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to have a high yield and purity when synthesized using the method described above. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Cyclopropanecarbonitrile, 1,2-diphenyl-. One potential direction is the further study of its anti-cancer properties. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is the study of its anti-inflammatory properties. This compound could be a potential treatment for various inflammatory diseases, and further research could lead to the development of new anti-inflammatory drugs.
Conclusion
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds and has been studied for its potential anti-cancer and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound, including the further study of its anti-cancer and anti-inflammatory properties.
Synthesemethoden
Cyclopropanecarbonitrile, 1,2-diphenyl- can be synthesized by reacting 2-benzylidenemalononitrile with cyclopropanol in the presence of a base. The reaction yields the desired product with a high yield and purity. This method is commonly used in the laboratory to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonitrile, 1,2-diphenyl- has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
10224-14-3 |
|---|---|
Produktname |
Cyclopropanecarbonitrile, 1,2-diphenyl- |
Molekularformel |
C16H13N |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1,2-diphenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13N/c17-12-16(14-9-5-2-6-10-14)11-15(16)13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI-Schlüssel |
MIVVDTYTHSYGAF-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1,2-Diphenylcyclopropanecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



